Trisodium arsenite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicide Research:

Trisodium arsenite has a long history of use as a herbicide, dating back to the 19th century. However, due to its high toxicity and environmental concerns, its use in agriculture has been largely discontinued in most developed countries. Research efforts related to trisodium arsenite as a herbicide are primarily focused on understanding its mechanism of action in different plant species and developing strategies to mitigate its environmental impact. For example, studies have investigated the effect of trisodium arsenite on plant cell membranes and its potential to disrupt essential metabolic pathways [].

Wood Preservation Research:

Trisodium arsenite was once widely used as a wood preservative due to its effectiveness against fungal decay and insect infestation. However, similar to its use as a herbicide, concerns about its toxicity have led to a decline in its use for wood preservation. Current research related to trisodium arsenite in this area focuses on finding safer and more environmentally friendly alternatives for wood treatment while also exploring methods to remediate existing wood treated with trisodium arsenite [].

Medical Research:

Trisodium arsenite has been used in some historical medical treatments, but its use is not currently recommended due to its high toxicity. However, some ongoing research is investigating the potential use of trisodium arsenite in specific contexts, such as the treatment of certain types of leukemia. These studies are conducted with extreme caution and involve rigorous safety protocols due to the inherent risks associated with trisodium arsenite [].

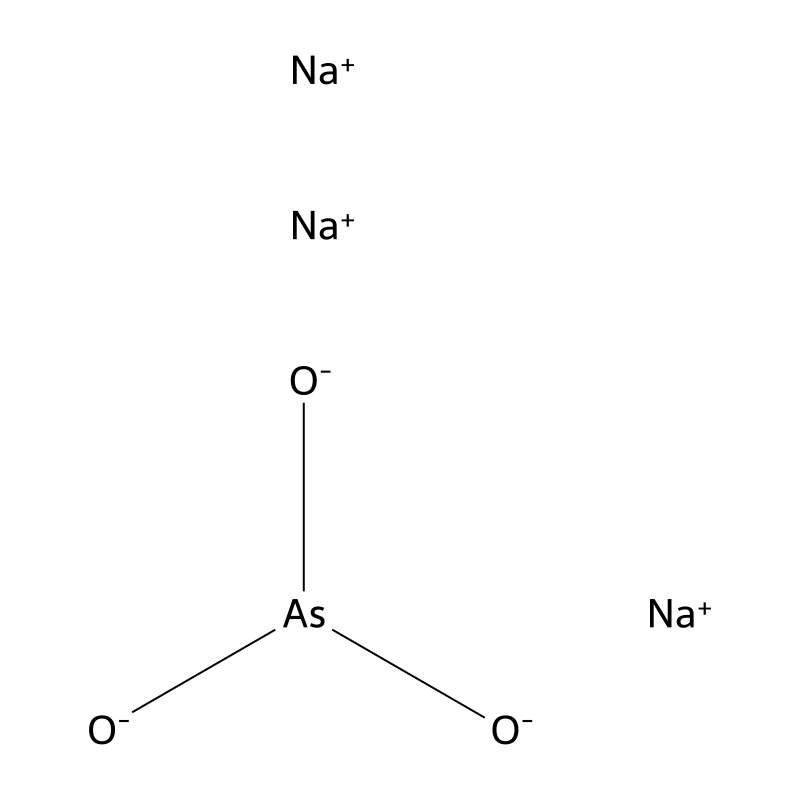

Trisodium arsenite is an inorganic compound with the formula . It appears as a white or grayish-white powder and is highly soluble in water. This compound is primarily recognized for its toxicity and is classified as a probable human carcinogen due to its arsenic content. Trisodium arsenite is often encountered in the form of its dodecahydrate, , which is utilized in various chemical applications and research settings .

- Oxidation to Arsenate: Trisodium arsenite can be oxidized to sodium arsenate in the presence of strong oxidizing agents:

- Precipitation Reactions: When mixed with silver ions, it forms a yellow precipitate of silver arsenite:

- Reaction with Hydrogen Sulfide: In acidic conditions, it reacts with hydrogen sulfide to form arsenic sulfide:

These reactions illustrate its behavior as both a reducing agent and a source of arsenic ions in solution .

Trisodium arsenite exhibits significant biological activity, primarily due to its toxicity. It interacts with various biological molecules, particularly proteins containing thiol groups, leading to enzyme inhibition. The compound has been studied for its potential effects on cellular processes, including apoptosis and oxidative stress. In vivo studies indicate that exposure can result in various health issues, including carcinogenic effects, neurotoxicity, and disruption of metabolic pathways .

Trisodium arsenite can be synthesized through several methods:

- Neutralization Reaction: The most common method involves neutralizing arsenous acid with sodium hydroxide:

- Direct Combination: It can also be produced by directly combining sodium oxide with arsenic trioxide under controlled conditions.

These methods yield trisodium arsenite in varying degrees of purity depending on the reagents used and the reaction conditions .

Trisodium arsenite has several applications across different fields:

- Agriculture: Used as a herbicide and insecticide.

- Chemical Industry: Serves as a reducing agent in various chemical syntheses.

- Research: Employed in biological studies to investigate cellular mechanisms and as a reagent in analytical chemistry.

Due to its toxicity, its use is heavily regulated, particularly in agricultural applications .

Studies on the interactions of trisodium arsenite focus on its biochemical effects. Notably, it has been shown to induce oxidative stress by generating reactive oxygen species within cells. This property has implications for understanding its role in carcinogenesis. Additionally, research indicates that trisodium arsenite can modify protein structures by binding to thiol groups, impacting enzyme functionality and cellular signaling pathways .

Trisodium arsenite shares similarities with other arsenic-containing compounds but also exhibits unique properties:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium Arsenate | Na₃AsO₄ | More stable than trisodium arsenite; less toxic. |

| Arsenic Trioxide | As₂O₃ | A more potent form of arsenic; used in various reactions. |

| Dimethylarsinic Acid | (CH₃)₂AsO₂H | Organic derivative; exhibits different biological activity. |

Trisodium arsenite is distinct due to its specific oxidation state (+3) and its behavior as a reducing agent compared to other compounds like sodium arsenate, which exists predominantly in the +5 oxidation state .

This comprehensive overview highlights the significance of trisodium arsenite within both chemical and biological contexts while emphasizing its unique characteristics among similar compounds.

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway represents a critical mechanism through which trisodium arsenite orchestrates cellular stress responses and gene regulatory changes [4]. Arsenite exposure activates Extracellular Signal-Regulated Kinase in addition to p38 mitogen-activated protein kinase, albeit with distinct temporal kinetics [4]. While p38 functions as an early response kinase, Extracellular Signal-Regulated Kinase activation occurs with delayed kinetics at 2-4 hours following arsenite treatment [4].

The activation of Extracellular Signal-Regulated Kinase by arsenite is strongly enhanced by overexpression of p38 and mitogen-activated protein kinase kinase 6, but is blocked by dominant negative kinase versions of p38 and mitogen-activated protein kinase kinase 6 [4]. This arsenite-induced Extracellular Signal-Regulated Kinase activation is mediated by Ras, Raf, and MEK signaling components but appears to be independent of de novo protein synthesis [4]. The biphasic nature of Extracellular Signal-Regulated Kinase activation involves two distinct waves: an initial activation phase at 0.25-1 hour and a second sustained activation phase at 6-24 hours [17].

Recent investigations have demonstrated that knockdown of Extracellular Signal-Regulated Kinase leads to downregulation of the Extracellular Signal-Regulated Kinase/CCAAT Enhancer Binding Protein Beta signaling pathway [2]. This downregulation results in reduced arsenic-induced secretion of senescence-associated secretory phenotype components, as well as decreased expression of cycle-related proteins such as p53, p21, and p16 [2]. The Extracellular Signal-Regulated Kinase pathway also participates in arsenite-induced autophagy through regulation of microtubule-associated protein 1A/1B-light chain 3 and p62 protein levels [5] [12].

| Extracellular Signal-Regulated Kinase Activation Parameters | Control Conditions | Arsenite Treatment |

|---|---|---|

| Activation Time (Early Phase) | Baseline | 0.25-1 hour [17] |

| Activation Time (Late Phase) | Baseline | 6-24 hours [17] |

| p38 Dependency | No | Yes [4] |

| Protein Synthesis Requirement | Variable | Independent [4] |

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Axis Modulation and Autophagic Flux

Trisodium arsenite exerts complex regulatory effects on the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling axis, which plays crucial roles in cellular survival, proliferation, and autophagy regulation [11]. Arsenite exposure has been demonstrated to activate Phosphoinositide 3-Kinase in human keratinocytes, as evidenced by increased Phosphoinositide 3-Kinase activity compared to medium control conditions [11]. This activation generates phosphatidylinositol-3,4,5-trisphosphate, a lipid second messenger essential for the translocation of Protein Kinase B to the plasma membrane where it undergoes phosphorylation and activation by phosphoinositide-dependent kinase-1 [11].

The activation of Protein Kinase B by arsenite has been confirmed through evaluation of its phosphorylation at threonine 308 and serine 473 residues in both human keratinocyte cell lines and normal human epidermal keratinocytes [11]. However, paradoxically, arsenite treatment also leads to reduced Protein Kinase B activity and decreased Bcl2 levels in certain cellular contexts, particularly in renal cells [5]. This reduction in Protein Kinase B activity occurs independently of phosphatase and tensin homolog regulation, as arsenite treatment reduces both phosphatase and tensin homolog and phospho-Protein Kinase B levels [5].

The Mechanistic Target of Rapamycin component of this pathway plays a critical role in regulating cellular fate following arsenite exposure [5]. Mechanistic Target of Rapamycin can function as either a pro-apoptotic or anti-apoptotic regulator, depending on cellular context [5]. The activation of S6K, a downstream target of Mechanistic Target of Rapamycin, inhibits the activity of pro-apoptotic factor BAD, thus reducing apoptosis [5]. Conversely, Mechanistic Target of Rapamycin can translocate to the nucleus to phosphorylate p53, enhancing the transcription of Bax and stimulating apoptotic pathways [5].

Regarding autophagic flux regulation, Mechanistic Target of Rapamycin activation phosphorylates ULK1 and inhibits autophagy initiation [5]. Mechanistic Target of Rapamycin also targets the vps34 protein complex to block autorhhagosome formation [5]. Long-term arsenite exposure has been shown to decrease autophagy through increased Mechanistic Target of Rapamycin signaling, mediated by Nuclear Factor Erythroid 2-Related Factor 2 upregulation via the Phosphoinositide 3-Kinase/Protein Kinase B pathway [16]. This upregulation of downstream Mechanistic Target of Rapamycin and Bcl2 contributes to autophagy dysfunction in transformed cells [16].

| Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Components | Arsenite Effects | Functional Consequences |

|---|---|---|

| Phosphoinositide 3-Kinase Activity | Increased [11] | Enhanced survival signaling |

| Protein Kinase B Phosphorylation | Context-dependent [5] [11] | Variable survival outcomes |

| Mechanistic Target of Rapamycin Activity | Increased [16] | Autophagy inhibition |

| Autophagic Flux | Decreased [13] [16] | Protein accumulation |

| Bcl2 Expression | Increased [16] | Apoptosis resistance |

Nuclear Factor Erythroid 2-Related Factor 2-Kelch ECH Associating Protein 1 Antioxidant Response Element Coordination

The Nuclear Factor Erythroid 2-Related Factor 2-Kelch ECH Associating Protein 1 pathway represents the primary cellular defense mechanism against oxidative and electrophilic stresses, and trisodium arsenite activates this pathway through distinct molecular mechanisms [6] [13]. Nuclear Factor Erythroid 2-Related Factor 2 activation by arsenic occurs through a mechanism that differs fundamentally from that of conventional chemopreventive compounds such as sulforaphane and tert-butylhydroquinone [6] [18].

Arsenite activates Nuclear Factor Erythroid 2-Related Factor 2 through enhanced protein stabilization by inhibiting Nuclear Factor Erythroid 2-Related Factor 2 ubiquitination and degradation [18]. However, the detailed mechanism of Nuclear Factor Erythroid 2-Related Factor 2 induction by arsenite differs significantly from that of other activators [18]. Arsenite markedly enhances the interaction between Kelch ECH Associating Protein 1 and Cul3, subunits of the E3 ubiquitin ligase for Nuclear Factor Erythroid 2-Related Factor 2, which leads to impaired dynamic assembly/disassembly of the E3 ubiquitin ligase and decreased ligase activity [18].

Critically, the induction of Nuclear Factor Erythroid 2-Related Factor 2 by arsenite is independent of the previously identified cysteine 151 residue in Kelch ECH Associating Protein 1 that is required for Nuclear Factor Erythroid 2-Related Factor 2 activation by conventional activators [18]. This independence suggests that arsenite does not interact directly with cysteine residues in Kelch ECH Associating Protein 1, but rather affects the cycles of assembly/disassembly of the Kelch ECH Associating Protein 1-Cul3 E3 ubiquitin ligase complex [18].

The mechanism underlying arsenite-mediated Nuclear Factor Erythroid 2-Related Factor 2 activation involves disruption of autophagic flux [13]. Arsenite deregulates the autophagic pathway through blockage of autophagic flux, resulting in accumulation of autophagosomes and sequestration of p62, Kelch ECH Associating Protein 1, and microtubule-associated protein 1A/1B-light chain 3 [13]. This leads to Nuclear Factor Erythroid 2-Related Factor 2 activation through a noncanonical, p62-dependent mechanism, resulting in chronic, sustained Nuclear Factor Erythroid 2-Related Factor 2 activation [13].

| Nuclear Factor Erythroid 2-Related Factor 2 Activation Mechanisms | Conventional Activators | Arsenite |

|---|---|---|

| Kelch ECH Associating Protein 1 Cysteine 151 Dependency | Required [18] | Independent [18] |

| Mechanism Type | Direct cysteine modification [18] | Indirect E3 ligase disruption [18] |

| Activation Duration | Transient [13] | Sustained/chronic [13] |

| p62 Involvement | Limited [13] | Essential [13] |

| Autophagic Flux | Normal [13] | Blocked [13] |

Nuclear Factor Kappa B Inflammatory Pathway Crosstalk

The Nuclear Factor Kappa B pathway represents a critical inflammatory signaling cascade that is significantly modulated by trisodium arsenite exposure, with complex concentration-dependent and temporal effects [1] [7]. Arsenite affects Nuclear Factor Kappa B signaling through multiple mechanisms, including direct inhibition of I Kappa B Kinase activity and modulation of transcriptional responses [7] [19].

At the molecular level, arsenite potently inhibits Nuclear Factor Kappa B and I Kappa B Kinase activation by binding to cysteine 179 in the activation loop of the I Kappa B Kinase catalytic subunits, I Kappa B Kinase Alpha and I Kappa B Kinase Beta [7]. The affinity of I Kappa B Kinase Beta for trivalent arsenic has been verified through in vitro binding studies using arsenic-substituted fluorescein dye [7]. The addition of 1,2-dithiol antidotes or replacement of cysteine 179 with alanine residue abolishes dye binding to and arsenite inhibition of I Kappa B Kinase Beta [7].

The inhibitory effects of arsenite on Nuclear Factor Kappa B activation involve stabilization of I Kappa B Alpha and prevention of its phosphorylation and subsequent degradation [19]. Arsenite treatment blocks interleukin-1 beta-induced I Kappa B Kinase activity, reduces I Kappa B Alpha degradation, and decreases Nuclear Factor Kappa B DNA binding activity [19]. This stabilization of I Kappa B Alpha by arsenite occurs independently of the heat shock response and does not require oxygen radical formation or activation of mitogen-activated protein kinase signaling pathways [19].

However, the effects of arsenite on Nuclear Factor Kappa B are highly concentration-dependent [1] [14]. Low concentrations of arsenite (less than 10 micromolar) can actually activate Nuclear Factor Kappa B, while higher concentrations generally inhibit Nuclear Factor Kappa B activation [1]. At subcytotoxic concentrations (0.1-1.0 micromolar), arsenite induces oxidative stress leading to activation of Nuclear Factor Kappa B and activator protein-1 transcription factors [14]. The maximal activation of Nuclear Factor Kappa B by 1 micromolar arsenite occurs at 120 minutes and correlates with complete degradation of I Kappa B Alpha at 60 minutes [14].

The temporal dynamics of Nuclear Factor Kappa B activation by arsenite show that treatment with 1 micromolar arsenite is sufficient for maximal activation, with time kinetics studies revealing peak activation at 120 minutes [14]. This activation can be suppressed by antioxidants such as N-acetyl-L-cysteine or alpha-tocopherol, indicating the involvement of reactive oxygen species in the activation process [14].

| Nuclear Factor Kappa B Pathway Modulation | Low Concentration Arsenite (<10μM) | High Concentration Arsenite (>10μM) |

|---|---|---|

| Nuclear Factor Kappa B Activity | Activated [1] [14] | Inhibited [1] [7] |

| I Kappa B Alpha Status | Degraded [14] | Stabilized [19] |

| I Kappa B Kinase Activity | Enhanced [14] | Inhibited [7] |

| Temporal Pattern | Peak at 120 min [14] | Sustained inhibition [7] |

| Reactive Oxygen Species Dependency | Required [14] | Independent [19] |

Neuronal cells demonstrate extraordinary sensitivity to trisodium arsenite exposure, exhibiting multiple pathways of dysfunction that contribute to neurodegenerative processes. The brain's high metabolic demand and limited antioxidant capacity make it particularly vulnerable to arsenite-induced oxidative stress [1] [2].

Oxidative Stress Cascade Mechanisms

Trisodium arsenite exposure initiates a complex cascade of oxidative stress responses in neuronal cells, with reactive oxygen species generation occurring within hours of exposure [1]. The compound induces significant reductions in superoxide dismutase-2 and catalase activity in critical brain regions including the hippocampus, striatum, and cortex [1]. At concentrations as low as 2.5-5.0 μM, arsenite disrupts mitochondrial Complex I function, leading to elevated lipid peroxidation and compromised cellular energy metabolism [1] [2].

The temporal progression of neuronal damage follows a distinct pattern, with initial oxidative stress markers appearing within 6-24 hours, followed by more severe mitochondrial dysfunction and energy depletion occurring over 24-72 hours [1]. This oxidative cascade is characterized by decreased glutathione levels, enhanced lipid peroxidation, and impaired antioxidant enzyme function across multiple brain regions [1].

Amyloid Processing and Protein Aggregation

Arsenite exposure significantly alters amyloid processing pathways, contributing to neurodegenerative pathology through multiple mechanisms [3] [1]. The compound increases amyloid precursor protein expression and elevates β-secretase activity, resulting in enhanced production of amyloid-β peptides [3] [1]. These changes occur at moderate concentrations (10-25 μM) over 48-96 hour exposure periods [3].

The disruption of amyloid processing involves upregulation of amyloid precursor protein and receptor for advanced glycation end products, accompanied by increased enzymatic activity of β-secretase [1]. This pathological cascade leads to the formation of neurofibrillary tangles and senile plaques characteristic of Alzheimer's disease pathology [3] [1].

Mitochondrial Respiratory Chain Dysfunction

Trisodium arsenite demonstrates potent inhibitory effects on mitochondrial respiratory complexes, particularly targeting Complex I, III, and IV functions [1]. The compound causes substantial reductions in mitochondrial complex activity and functional impairment at concentrations ranging from 10-100 μM [1]. This mitochondrial dysfunction manifests as decreased ATP production, compromised oxidative phosphorylation, and altered mitochondrial membrane potential [1].

The temporal course of mitochondrial dysfunction occurs rapidly, with electron transport inhibition detectable within 12-48 hours of exposure [1]. This leads to profound energy depletion and compromised cellular metabolism, ultimately resulting in neuronal death through ATP-dependent pathways [1].

Neuroinflammatory Response Activation

Arsenite exposure triggers robust neuroinflammatory responses characterized by glial cell activation and pro-inflammatory cytokine release [2] [1]. The compound induces significant increases in tumor necrosis factor-α, interleukin-1β, and nuclear factor-κB signaling pathways at concentrations as low as 2.5-25 μM [2]. These inflammatory responses develop over 24-72 hours and contribute to sustained neuronal damage [2].

The neuroinflammatory cascade involves activation of astrocytes and microglia, leading to enhanced production of inflammatory mediators and oxidative stress amplification [2] [1]. This creates a self-perpetuating cycle of inflammation and oxidative damage that contributes to progressive neurodegeneration [2].

Renal Epithelial Cell Stress Adaptation Mechanisms

Renal epithelial cells demonstrate remarkable adaptability to trisodium arsenite exposure, employing sophisticated stress response mechanisms that can provide protection against moderate arsenite concentrations while potentially facilitating cellular transformation under prolonged exposure conditions [4] [5].

Epithelial-Mesenchymal Transition Dynamics

Renal epithelial cells undergo reversible epithelial-mesenchymal transition when exposed to arsenite concentrations of 2.5-5.0 μM over 3-10 passages [4] [5]. This transition involves dramatic morphological changes from epithelial to mesenchymal phenotype, characterized by loss of PROM1 and CD24 expression and increased vimentin and smooth muscle actin expression [4] [5].

The epithelial-mesenchymal transition process is remarkably reversible, with cells returning to epithelial morphology within 2-11 passages following arsenite removal [4]. This plasticity represents a unique stress adaptation mechanism that allows renal epithelial cells to survive toxic exposures while maintaining the capacity for phenotypic recovery [4].

Stress Granule Formation and Necroptosis

Arsenite exposure induces formation of stress granules in renal epithelial cells, which serve as subcellular domains for storing stalled translation machinery during cellular stress [6]. The formation of these stress granules requires the presence of Z-DNA-binding protein 1 and receptor-interacting protein kinase 3, both of which localize to stress granules following arsenite exposure [6].

This stress granule formation represents a critical adaptation mechanism that can either promote cellular survival or trigger necroptosis depending on the severity and duration of arsenite exposure [6]. The process occurs rapidly, within 1-6 hours of exposure, and demonstrates moderate efficacy in protecting cells from immediate cytotoxic effects [6].

Nrf2 Pathway Activation and Antioxidant Response

Renal epithelial cells activate the nuclear factor erythroid 2-related factor 2 pathway as a primary defense mechanism against arsenite-induced oxidative stress [7]. This pathway activation occurs within 6-24 hours of exposure and involves upregulation of heme oxygenase-1 and other antioxidant enzymes [7]. The Nrf2 pathway demonstrates high efficacy in protecting renal epithelial cells from arsenite toxicity at concentrations up to 2.5-5.0 μM [7].

The antioxidant response system shows good recovery potential, with cells maintaining protective enzyme expression even after arsenite removal [7]. This sustained protection contributes to the remarkable resilience of renal epithelial cells compared to other cell types [7].

Progenitor Cell Reprogramming

Prolonged arsenite exposure leads to reprogramming of renal progenitor cells, characterized by suppression of progenitor markers PROM1 and CD24 and activation of differentiation pathways [5] [4]. This reprogramming involves epigenetic modifications that alter gene expression patterns related to stem cell maintenance and differentiation [5] [4].

The reprogramming process demonstrates phenotypic plasticity, with cells showing increased expression of osteogenic genes like RUNX2 and neurogenic genes like ENO2 following arsenite exposure [4]. This plasticity may represent an adaptive response that allows cells to explore alternative differentiation pathways under stress conditions [4].

Hematopoietic Lineage Differentiation Interference

Hematopoietic progenitor cells exhibit exceptional sensitivity to trisodium arsenite, with significant disruption of lineage commitment occurring at concentrations as low as 0.05-0.25 μM [8] [9]. This extraordinary sensitivity reflects the critical dependence of hematopoietic differentiation on zinc finger transcription factors that are primary targets of arsenite toxicity [8] [9].

GATA-1 Zinc Finger Disruption

Arsenite demonstrates potent inhibitory effects on GATA-1 function through direct interaction with zinc finger domains [8] [9]. The compound causes zinc displacement from GATA-1 zinc finger motifs, resulting in loss of DNA binding activity and impaired transcriptional regulation [8] [9]. This disruption occurs at very low concentrations (0.1-0.5 μM) and leads to rapid suppression of erythropoiesis within 48 hours [8] [9].

The mechanism involves arsenite accumulation in GATA-1 protein, causing zinc loss and disruption of the transcription factor's DNA binding capacity [9]. This leads to compromised regulation of erythroid-specific genes and subsequent suppression of red blood cell development [9]. The effect is particularly pronounced during early stages of erythropoiesis, affecting burst-forming units-erythroid and colony-forming units-erythroid [9].

GATA-2 Transcriptional Control Impairment

Similar to GATA-1, GATA-2 function is severely compromised by arsenite exposure through zinc finger domain disruption [9]. GATA-2 plays a crucial role in early hematopoietic progenitor cell maintenance and lineage specification, making its disruption particularly significant for overall hematopoietic function [9]. Arsenite exposure results in attenuation of GATA-2 DNA binding activity and altered expression of GATA-2 responsive genes [9].

The disruption of GATA-2 function contributes to aberrant lineage commitment, with cells showing increased accumulation in common myeloid progenitor stages and reduced progression to megakaryocyte-erythroid progenitors [9]. This creates a bias toward myeloid lineage development at the expense of erythroid and megakaryocytic differentiation [9].

Lineage Specification Disruption

Arsenite exposure fundamentally alters hematopoietic lineage specification through disruption of transcription factor networks [9] [10]. The compound causes a significant shift from erythromegakaryocytic to myeloid cell lineages, with accumulation of cells in early progenitor stages and reduced committed progenitor populations [9].

This lineage specification disruption involves complex interactions between GATA factors, PU.1, and BACH transcription factors [10]. The arsenite-induced impairment of GATA-2 function leads to loss of erythroid lineage commitment and compensatory activation of myeloid differentiation pathways [9] [10]. The process demonstrates poor recovery potential, with limited ability for compensatory proliferation once lineage commitment is disrupted [9].

Compensatory Mechanisms and Limitations

Hematopoietic progenitor cells demonstrate limited adaptive capacity to arsenite exposure, with compensatory proliferation showing restricted efficacy [9]. The stem cell reserves can provide some protection, but this compensation is insufficient to maintain normal hematopoietic function under sustained arsenite exposure [9].

Alternative lineage commitment toward myeloid progenitors represents a moderate adaptive response, allowing some degree of blood cell production despite erythroid suppression [9]. However, this adaptation comes at the cost of balanced hematopoiesis and can contribute to hematological disorders such as anemia [9].

Endothelial Dysfunction and Angiogenic Signaling

Endothelial cells demonstrate complex responses to trisodium arsenite exposure, characterized by both immediate dysfunction and longer-term adaptive responses [11] [12] [13]. The vascular endothelium represents a critical target for arsenite toxicity, with dysfunction occurring across multiple concentration ranges and time courses [11] [12].

Adherens Junction Disruption

Arsenite exposure causes significant disruption of endothelial barrier integrity through adherens junction dysfunction [12]. The compound activates protein kinase C-α, leading to increased tyrosine phosphorylation of β-catenin and subsequent weakening of vascular endothelial cadherin-β-catenin associations [12]. This disruption occurs at relatively low concentrations (1-10 μM) and manifests within 1-24 hours of exposure [12].

The mechanism involves formation of actin stress fibers and non-uniform distribution of VE-cadherin and β-catenin at cell-cell junctions [12]. This leads to intercellular gap formation and increased endothelial permeability, potentially contributing to vascular dysfunction and atherosclerosis development [12]. The protein kinase C-α activation represents a key regulatory point, as inhibition of this kinase can restore normal junction integrity [12].

Angiogenic Signaling Suppression

Trisodium arsenite demonstrates potent inhibitory effects on angiogenic processes through interference with platelet-derived growth factor receptor-β signaling [13]. The compound suppresses angiogenesis of vascular endothelial cells in a dose-dependent manner, with significant effects observed at concentrations of 5-25 μM over 24-72 hours [13].

The suppression of angiogenesis involves disruption of tube formation capacity and reduced endothelial cell migration [13]. This effect is mediated through platelet-derived growth factor receptor-β, which plays an important regulatory role in angiogenic processes [13]. The compound specifically targets growth factor receptor signaling pathways essential for vessel formation and endothelial cell function [13].

Nitric Oxide Synthase Inhibition

Arsenite exposure significantly impairs endothelial nitric oxide synthase function through multiple mechanisms [14]. The compound decreases protein levels of both Akt1 and endothelial nitric oxide synthase, accompanied by increased ubiquitination and proteasomal degradation [14]. This occurs at moderate concentrations (5-25 μM) over 12-24 hours of exposure [14].

The inhibition of nitric oxide synthase function results in compromised vasodilation capacity and altered vascular tone regulation [14]. The compound demonstrates both direct inhibition of enzymatic activity and indirect effects through protein degradation pathways [14]. This dual mechanism ensures persistent impairment of nitric oxide production even after short-term exposures [14].

Endoplasmic Reticulum Stress Response

Arsenite exposure induces endoplasmic reticulum stress in endothelial cells, leading to activation of the unfolded protein response [11]. This stress response involves activation of the IRE1α/XBP1s pathway and subsequent upregulation of angiotensin-converting enzyme and angiotensin II type I receptor synthesis [11]. The endoplasmic reticulum stress response develops over hours to days and contributes to sustained endothelial dysfunction [11].

Other CAS

14060-38-9